molecular formula C7H7Cl2NO3S B1171309 3,4-Dichloro-2-methoxybenzenesulfonamide

3,4-Dichloro-2-methoxybenzenesulfonamide

Cat. No.: B1171309
M. Wt: 256.097
InChI Key: PQGJONMSFYMVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 941232-68-4) is a substituted benzenesulfonamide characterized by a dichloro-methoxybenzene core and an N-butyl sulfonamide group. Its molecular formula is C₁₁H₁₅Cl₂NO₃S, with an average mass of 312.205 g/mol and a monoisotopic mass of 311.014970 g/mol . The structural features include:

  • 3,4-Dichloro substituents: Enhance lipophilicity and stability.
  • N-Butyl chain: Modifies solubility and steric interactions.

Derivatives like N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 873589-01-6) share the same core but differ in alkyl substituents, which may alter physicochemical and biological properties .

Properties

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.097

IUPAC Name

3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3,(H2,10,11,12)

InChI Key

PQGJONMSFYMVPE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

N-Alkyl Derivatives of 3,4-Dichloro-2-methoxybenzenesulfonamide

The N-alkyl chain significantly impacts molecular properties. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide C₁₁H₁₅Cl₂NO₃S 3,4-Cl; 2-OCH₃; N-butyl 312.205 Moderate lipophilicity, flexible chain
N-tert-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide C₁₁H₁₅Cl₂NO₃S 3,4-Cl; 2-OCH₃; N-tert-butyl 312.2127 Increased steric hindrance, higher rigidity

Key Differences :

  • Solubility : The tert-butyl derivative may exhibit lower water solubility due to enhanced hydrophobicity.

Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Sulfonylurea herbicides like metsulfuron-methyl (CAS: 74223-64-6) share a sulfonamide group but incorporate a triazine ring, leading to distinct modes of action :

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Use/Mechanism
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Sulfonamide-triazine linkage 381.36 Herbicide (ALS inhibitor)
N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide C₁₁H₁₅Cl₂NO₃S Dichloro-methoxybenzene core 312.205 Likely agrochemical intermediate

Key Differences :

  • Structural Backbone : Sulfonylureas utilize a triazine-sulfonamide scaffold for acetolactate synthase (ALS) inhibition, whereas the dichloro-methoxybenzenesulfonamide derivatives lack this heterocyclic system, suggesting alternative biological targets.
  • Chlorine vs. Triazine : The dichloro-methoxybenzene core may confer greater environmental persistence compared to triazine-based herbicides.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The 3,4-dichloro and methoxy groups in the benzenesulfonamide derivatives enhance membrane permeability, making them suitable for systemic agrochemicals .
  • Synthetic Versatility : The N-alkyl chain allows for modular optimization of solubility and target engagement, as seen in the tert-butyl vs. n-butyl variants .
  • Divergent Applications : While sulfonylureas are established herbicides, the dichloro-methoxybenzenesulfonamide derivatives may serve as precursors for fungicides or insecticides, though specific data on efficacy are absent in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.